molecular formula C21H16ClN5O4 B11220563 dimethyl 5-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11220563
M. Wt: 437.8 g/mol
InChI Key: FNHIOIUSZBJDRM-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrazolopyrimidine core structure makes this compound a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The final compound is obtained by coupling the pyrazolopyrimidine core with the benzene-1,3-dicarboxylate moiety under specific reaction conditions .

Chemical Reactions Analysis

1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of 1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C21H16ClN5O4

Molecular Weight

437.8 g/mol

IUPAC Name

dimethyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H16ClN5O4/c1-30-20(28)12-7-13(21(29)31-2)9-15(8-12)26-18-17-10-25-27(19(17)24-11-23-18)16-5-3-14(22)4-6-16/h3-11H,1-2H3,(H,23,24,26)

InChI Key

FNHIOIUSZBJDRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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